

# Spectroscopic Profile of 2,2,4-Trimethyl-3-pentanone: A Technical Guide

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## Compound of Interest

Compound Name: 2,2,4-Trimethyl-3-pentanone

Cat. No.: B1266196

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## Introduction

**2,2,4-Trimethyl-3-pentanone**, also known as tert-butyl isopropyl ketone, is a saturated aliphatic ketone with the molecular formula  $C_8H_{16}O$ .<sup>[1][2][3]</sup> Its chemical structure consists of a pentanone backbone with methyl groups at positions 2, 2, and 4. Understanding the spectroscopic characteristics of this compound is crucial for its identification, characterization, and quality control in research and industrial applications. This guide provides a comprehensive overview of the infrared (IR), nuclear magnetic resonance (NMR), and mass spectrometry (MS) data for **2,2,4-Trimethyl-3-pentanone**, along with generalized experimental protocols for data acquisition.

## Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for **2,2,4-Trimethyl-3-pentanone**.

### Infrared (IR) Spectroscopy

Wavenumber (cm <sup>-1</sup> )	Assignment	Intensity
~1715	C=O (carbonyl) stretch	Strong
~2991	C-H (alkyl) stretch	Strong

Table 1: Key Infrared Absorption Bands for **2,2,4-Trimethyl-3-pentanone**. The strong absorption at  $\sim 1715\text{ cm}^{-1}$  is characteristic of a saturated aliphatic ketone.<sup>[4]</sup>

## **<sup>1</sup>H Nuclear Magnetic Resonance (NMR) Spectroscopy**

Chemical Shift ( $\delta$ , ppm)	Multiplicity	Integration	Assignment
~1.1	Doublet	6H	-CH(CH <sub>3</sub> ) <sub>2</sub>
~1.2	Singlet	9H	-C(CH <sub>3</sub> ) <sub>3</sub>
~2.8	Septet	1H	-CH(CH <sub>3</sub> ) <sub>2</sub>

Table 2: <sup>1</sup>H NMR Spectroscopic Data for **2,2,4-Trimethyl-3-pentanone**.

## **<sup>13</sup>C Nuclear Magnetic Resonance (NMR) Spectroscopy**

Chemical Shift ( $\delta$ , ppm)	Assignment
~18.0	-CH(CH <sub>3</sub> ) <sub>2</sub>
~26.0	-C(CH <sub>3</sub> ) <sub>3</sub>
~39.0	-CH(CH <sub>3</sub> ) <sub>2</sub>
~45.0	-C(CH <sub>3</sub> ) <sub>3</sub>
~217.0	C=O

Table 3: <sup>13</sup>C NMR Spectroscopic Data for **2,2,4-Trimethyl-3-pentanone**.

## **Mass Spectrometry (MS)**

m/z	Relative Intensity	Assignment
128	~5%	[M] <sup>+</sup> (Molecular Ion)
85	~30%	[M - C <sub>3</sub> H <sub>7</sub> ] <sup>+</sup>
57	100%	[C <sub>4</sub> H <sub>9</sub> ] <sup>+</sup> (tert-butyl cation) - Base Peak
43	~50%	[C <sub>3</sub> H <sub>7</sub> ] <sup>+</sup> (isopropyl cation)
41	~45%	[C <sub>3</sub> H <sub>5</sub> ] <sup>+</sup>

Table 4: Key Mass Spectrometry Fragmentation Data for **2,2,4-Trimethyl-3-pentanone**.[\[1\]](#)[\[5\]](#)

## Experimental Protocols

The following are generalized experimental protocols for acquiring the spectroscopic data presented above.

### Infrared (IR) Spectroscopy

Objective: To obtain the infrared spectrum of liquid **2,2,4-Trimethyl-3-pentanone**.

Methodology:

- **Sample Preparation:** For a liquid sample like **2,2,4-Trimethyl-3-pentanone**, a small drop is placed directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory of an FTIR spectrometer.[\[6\]](#)
- **Instrument Setup:** The spectrometer is purged with dry air or nitrogen to minimize interference from atmospheric water and carbon dioxide. A background spectrum of the clean ATR crystal is recorded.
- **Data Acquisition:** The sample spectrum is then recorded. The instrument measures the absorption of infrared radiation at different wavenumbers.
- **Data Processing:** The final spectrum is presented as percent transmittance or absorbance versus wavenumber ( $\text{cm}^{-1}$ ).

### Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To acquire  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra of **2,2,4-Trimethyl-3-pentanone**.

Methodology:

- **Sample Preparation:**
  - Weigh approximately 5-20 mg of **2,2,4-Trimethyl-3-pentanone**.
  - Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d,  $\text{CDCl}_3$ ) in a standard 5 mm NMR tube.[\[7\]](#) Chloroform-d is a common choice for non-

polar to moderately polar compounds.[7]

- Ensure the sample is fully dissolved to achieve a homogeneous solution.[8]
- Instrument Setup ( $^1\text{H}$  NMR):
  - Insert the sample into the NMR spectrometer.
  - Lock the spectrometer on the deuterium signal of the solvent.
  - Tune and shim the magnetic field to optimize its homogeneity.
  - Set acquisition parameters, including a spectral width of approximately -2 to 12 ppm and typically 8 to 16 scans for a good signal-to-noise ratio.[7]
- Data Acquisition ( $^1\text{H}$  NMR): Acquire the Free Induction Decay (FID) and perform a Fourier transform to obtain the spectrum.
- Instrument Setup ( $^{13}\text{C}$  NMR):
  - The same sample can be used.
  - The probe is tuned to the  $^{13}\text{C}$  frequency.
  - A standard proton-decoupled pulse program is used.
  - Set a spectral width of approximately 0 to 220 ppm.[7] Due to the low natural abundance of  $^{13}\text{C}$ , a larger number of scans is typically required compared to  $^1\text{H}$  NMR.
- Data Acquisition ( $^{13}\text{C}$  NMR): Acquire the FID with proton decoupling and process the data.
- Data Processing: Phase the spectra and calibrate the chemical shift scale using the residual solvent peak (e.g.,  $\text{CHCl}_3$  at 7.26 ppm for  $^1\text{H}$  NMR). Integrate the signals in the  $^1\text{H}$  NMR spectrum to determine the relative number of protons.[7]

## Mass Spectrometry (MS)

Objective: To obtain the mass spectrum of **2,2,4-Trimethyl-3-pentanone**.

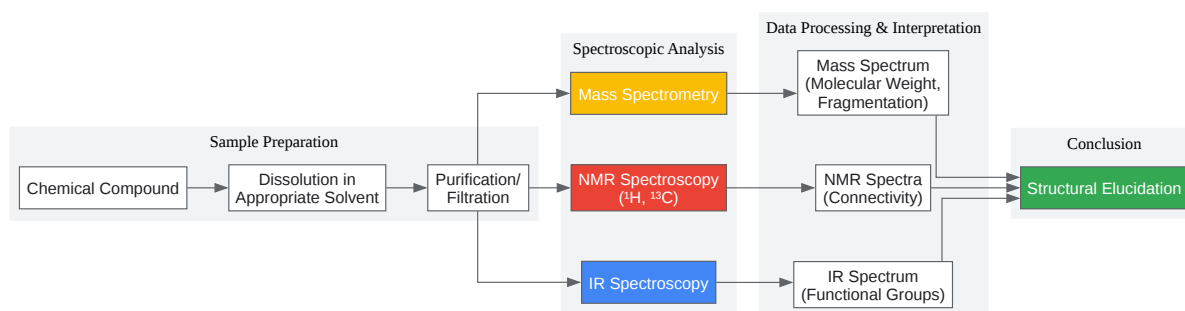
#### Methodology:

- Sample Preparation:
  - Prepare a dilute solution of the sample in a volatile organic solvent such as methanol or acetonitrile. A typical concentration is in the range of 10 to 100 micrograms per mL.<sup>[9]</sup>
  - If necessary, filter the solution to remove any particulate matter.<sup>[8]</sup>
- Instrumentation (Electron Ionization - Gas Chromatography-Mass Spectrometry, EI-GC-MS):
  - The sample is injected into a gas chromatograph (GC) to separate it from any impurities.
  - The separated compound then enters the mass spectrometer's ion source.
- Ionization: In the ion source, the sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing them to ionize and fragment.
- Mass Analysis: The resulting positively charged ions are accelerated and separated based on their mass-to-charge ratio ( $m/z$ ) by a mass analyzer.
- Detection: A detector records the abundance of each ion at a specific  $m/z$  value, generating the mass spectrum.

## Visualizations

### General Workflow for Spectroscopic Analysis

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a chemical compound.



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A generalized workflow for the spectroscopic analysis of a chemical compound.

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